4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a tert-butyl group at position 4, a methylsulfonyl group at position 5, and an amino group at position 2 of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors such as β-diketones with guanidine or its derivatives under acidic or basic conditions.
Introduction of Substituents: The tert-butyl and methylsulfonyl groups are introduced through substitution reactions. For instance, tert-butyl groups can be introduced using tert-butyl halides in the presence of a base, while methylsulfonyl groups can be introduced using methylsulfonyl chloride in the presence of a base.
Amination: The amino group at position 2 can be introduced through nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include inhibition or activation of specific enzymes, modulation of receptor activity, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)pyrimidin-2-amine: Lacks the methylsulfonyl group.
5-(Methylsulfonyl)pyrimidin-2-amine: Lacks the tert-butyl group.
4-(tert-Butyl)-5-(methyl)pyrimidin-2-amine: Contains a methyl group instead of a methylsulfonyl group.
Uniqueness
4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine is unique due to the presence of both the tert-butyl and methylsulfonyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15N3O2S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
4-tert-butyl-5-methylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C9H15N3O2S/c1-9(2,3)7-6(15(4,13)14)5-11-8(10)12-7/h5H,1-4H3,(H2,10,11,12) |
InChI Key |
MNSKHAFUOCZMQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NC=C1S(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.